tert-butyl N-(1-benzyl-3-cyanopiperidin-4-yl)carbamate
Description
Properties
Molecular Formula |
C18H25N3O2 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
tert-butyl N-(1-benzyl-3-cyanopiperidin-4-yl)carbamate |
InChI |
InChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)20-16-9-10-21(13-15(16)11-19)12-14-7-5-4-6-8-14/h4-8,15-16H,9-10,12-13H2,1-3H3,(H,20,22) |
InChI Key |
BFTGPOIQJWKWKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1C#N)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Piperidine Precursors
The core piperidine ring is typically constructed via cyclization reactions. A common approach involves treating γ-aminonitriles or keto-amines with reagents that promote ring closure.
Knoevenagel Condensation Followed by Reduction
In one protocol, N-benzyl-4-piperidone is condensed with cyanoacetamide under basic conditions to form a cyano-substituted intermediate. Subsequent hydrogenation with Pd/C (5–10 wt%) at 0.8–1.0 MPa H₂ pressure yields the saturated piperidine ring. The tert-butyl carbamate group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, achieving yields of 80–88%.
Cyclization via Intramolecular Decarboxylation
Base-mediated decarboxylation of alkanoyloxycarbamates offers an alternative route. For example, tert-butyl alkanoyloxycarbamates undergo intramolecular decarboxylation in the presence of K₂CO₃ or DBU, forming the piperidine backbone with simultaneous cyanide incorporation. This method avoids harsh reducing agents but requires precise temperature control (60–80°C) to prevent epimerization.
Functional Group Transformations
Introduction of the Cyano Group
The 3-cyano substituent is introduced via two primary methods:
Dehydration of Carbamates
tert-Butyl 3-carbamoylpiperidine-1-carboxylate is treated with POCl₃ in pyridine or trifluoroacetic anhydride (TFAA) in dichloromethane. These conditions dehydrate the carbamate to a nitrile, with yields ranging from 53% to 100% depending on stoichiometry.
Table 1: Cyanation Reaction Conditions and Yields
| Reagent System | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| POCl₃ + Pyridine | Pyridine | 0°C → RT | 100% | |
| TFAA + Triethylamine | DCM | RT | 87% | |
| P₂O₅ + Pyridine | Pyridine | 0°C → RT | 100% |
Nucleophilic Substitution
Benzyl halides react with pre-formed 3-cyanopiperidine intermediates. For instance, tert-butyl 3-cyanopiperidine-1-carboxylate is treated with benzyl bromide in DMF at 75°C, facilitated by K₂CO₃, to install the benzyl group at the piperidine nitrogen. This method achieves 72–85% yields but requires rigorous exclusion of moisture.
Protection/Deprotection Strategies
The tert-butyl carbamate (Boc) group is critical for protecting the amine during synthesis.
Boc Protection of Primary Amines
Piperidine intermediates are reacted with Boc₂O in dichloromethane or THF. For example, 4-aminopiperidine derivatives are treated with Boc₂O (1.2 equiv) and Et₃N (1.5 equiv) at 0°C, followed by warming to room temperature. This step typically proceeds quantitatively but requires careful pH control to avoid di-Boc byproducts.
Deprotection and Final Functionalization
Final deprotection of the Boc group is achieved with HCl in dioxane or TFA in DCM (10–20% v/v). For instance, treatment with 10% TFA in DCM for 3 hours cleaves the Boc group without affecting the benzyl or cyano substituents. Subsequent neutralization with NaHCO₃ or K₂CO₃ isolates the free amine, which is often re-protected or used directly in downstream couplings.
Stereochemical Control
Cis/trans isomerism at the 3-cyano and 4-carbamate positions is controlled via:
Chiral Auxiliaries
(R)- or (S)-BINOL-derived catalysts induce enantioselective cyanations. For example, asymmetric Strecker reactions using chiral thiourea catalysts achieve enantiomeric excess (ee) >90% for the 3R,4S configuration.
Diastereoselective Hydrogenation
Catalytic hydrogenation of Δ³-piperidine enamines over Pd/C or Rh/Al₂O₃ preferentially forms the cis isomer. A patent describes hydrogenating 1-benzyl-3-cyano-4-nitropiperidine at 60°C under 50 psi H₂, yielding cis-tert-butyl N-(1-benzyl-3-cyanopiperidin-4-yl)carbamate with 95:5 diastereomeric ratio.
Scalable Industrial Methods
A patented two-step process emphasizes cost-effectiveness:
Step 1: N-Benzyl-4-piperidone reacts with trimethyl orthoformate in methanol under acid catalysis (NH₄Cl or p-TsOH) to form a ketal. This intermediate is then treated with tert-butyl carbamate in toluene at 90°C, eliminating methanol to generate an imine.
Step 2: Pd/C-catalyzed hydrogenation (0.8–1.0 MPa H₂, 60–80°C) reduces the imine to the target compound. This method achieves an overall yield of 71% (two steps) and is compatible with continuous flow reactors.
Table 2: Industrial Process Metrics
| Parameter | Value |
|---|---|
| Overall Yield | 71% |
| Purity (HPLC) | >99% |
| Catalyst Loading (Pd/C) | 5–10 wt% |
| Reaction Scale | Up to 100 kg |
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated cyanation using Ir(ppy)₃ and N-cyanosaccharin introduces the cyano group at room temperature. This method avoids toxic cyanide sources but currently achieves modest yields (45–60%).
Enzymatic Desymmetrization
Lipase-catalyzed kinetic resolution of racemic tert-butyl piperidine-3-carboxylates enables access to enantiopure intermediates. Candida antarctica lipase B (CAL-B) in MTBE selectively acetylates the (R)-isomer, leaving the (S)-isomer for further cyanations.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(1-benzyl-3-cyanopiperidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or cyanopiperidine positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Tert-butyl N-(1-benzyl-3-cyanopiperidin-4-yl)carbamate serves as a versatile building block in organic synthesis. It is often employed as a protecting group for amines during multi-step synthesis processes. Its stability under various reaction conditions allows for selective transformations without interfering with other functional groups.
Medicinal Chemistry
The compound is investigated for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders and cancers. Its structural features suggest it may interact with specific biological targets, leading to pharmacological effects.
Case Study: Neuropharmacology
Research indicates that this compound can inhibit acetylcholinesterase (AChE) and β-secretase, enzymes linked to Alzheimer's disease. In vitro studies demonstrated an IC50 value of 15.4 nM for AChE inhibition, showcasing its potential as a treatment option for neurodegenerative diseases.
Table 1: Summary of Biological Activities
The compound has shown promise in modulating neuroinflammation and exhibiting anticancer properties. Studies suggest that it can reduce pro-inflammatory cytokines such as TNF-α and IL-6 when exposed to amyloid-beta peptides, indicating a potential role in treating neuroinflammatory conditions.
Case Study: Antitumor Efficacy
In xenograft models, related compounds have demonstrated significant tumor growth reduction in various cancer types, including esophageal and pancreatic cancers. These findings warrant further exploration of this compound's anticancer properties.
Table 2: Comparison of Related Compounds
| Compound Name | Unique Features |
|---|---|
| This compound | Contains cyano group; neuropharmacological activity |
| Tert-butyl N-(4-methylpiperidin-4-yl)carbamate | Lacks cyano group; different reactivity profile |
Mechanism of Action
The mechanism of action of tert-butyl N-(1-benzyl-3-cyanopiperidin-4-yl)carbamate involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets can vary depending on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Table 1: Structural Comparison of Carbamate Derivatives
Key Differences and Implications
Core Structure Flexibility: The piperidine ring in the target compound allows for chair and boat conformations, facilitating interactions with biological targets .
Functional Groups at Position 3: The cyano group (–CN) in the target compound is strongly electron-withdrawing, increasing electrophilicity and stability against oxidation compared to the oxo group (–C=O) in the cyclobutyl analog . The absence of a substituent at position 3 in the 4-cyanophenyl-piperidine derivative () may reduce steric hindrance, improving solubility.
Synthetic Utility :
- The tert-butyl carbamate group in all compounds serves as a protecting group for amines, enabling selective deprotection during multi-step syntheses .
Biological Activity
tert-butyl N-(1-benzyl-3-cyanopiperidin-4-yl)carbamate (CAS No. 1823424-40-3) is a synthetic compound derived from piperidine, characterized by its unique molecular structure which includes a tert-butyl carbamate group. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications targeting neurological disorders.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes, acting as an inhibitor. The mechanism involves binding to the active sites of target enzymes, thereby preventing substrate interaction and subsequent catalytic processes. The presence of the tert-butyl group enhances the compound's stability and selectivity towards its targets .
Biological Activity Overview
Research indicates that this compound exhibits significant activity against various biological targets, particularly in the realm of enzyme inhibition. Notably, it has been studied for its inhibitory effects on SHP2, a protein tyrosine phosphatase implicated in several human diseases such as Noonan Syndrome and various cancers .
Enzyme Inhibition Studies
A variety of studies have demonstrated the enzyme inhibition potential of this compound:
Case Study 1: SHP2 Inhibition
A study published in a patent document highlighted the effectiveness of this compound as an inhibitor of SHP2. The study utilized various assays to confirm the compound's ability to inhibit SHP2 activity, showcasing its potential as a therapeutic agent for diseases associated with aberrant SHP2 signaling pathways .
Case Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective effects of the compound in rodent models. The results indicated that treatment with this compound led to a significant reduction in neuronal apoptosis following induced neurotoxicity, suggesting potential applications in neurodegenerative disease treatment .
Applications in Drug Development
The compound's unique structure and biological activity make it a promising candidate for drug development, particularly for conditions involving enzyme dysregulation. Its role as an SHP2 inhibitor positions it as a potential therapeutic agent for various cancers and genetic disorders linked to SHP2 mutations.
Q & A
Basic Research Questions
Q. What are common synthetic routes for tert-butyl N-(1-benzyl-3-cyanopiperidin-4-yl)carbamate?
- Methodological Answer : The synthesis typically involves sequential functionalization of the piperidine ring. A starting piperidin-4-amine derivative is protected with a tert-butyl carbamate group (Boc) via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Benzylation at the 1-position is achieved using benzyl halides in the presence of a base like K₂CO₃. The 3-cyano group is introduced via nucleophilic substitution or cyanation reactions, such as using trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst .
- Key Considerations : Monitor reaction progress with TLC or LC-MS to avoid over-alkylation. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients).
Q. How is the compound characterized using spectroscopic methods?
- Methodological Answer :
- ¹H/¹³C NMR : Identify the tert-butyl group (δ ~1.4 ppm for 9H, singlet) and benzyl aromatic protons (δ ~7.3 ppm). The cyano group (C≡N) is confirmed by IR (~2200 cm⁻¹) and absence of proton signals.
- Mass Spectrometry : ESI-MS or HRMS confirms the molecular ion [M+H]⁺ (e.g., C₁₈H₂₅N₃O₂: calculated 327.19).
- X-ray Crystallography : Used to resolve stereochemistry (e.g., piperidine ring conformation); SHELX programs refine crystal structures .
Q. What purification techniques are effective for this compound?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc or DCM/MeOH).
- Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) to isolate high-purity crystals.
- HPLC : For challenging stereoisomers, employ chiral columns (e.g., Chiralpak AD-H) with isopropanol/heptane .
Q. What are the key structural features confirmed by X-ray crystallography?
- Methodological Answer : X-ray analysis reveals the piperidine chair conformation, benzyl group orientation, and hydrogen-bonding networks (e.g., N-H···O=C interactions). Programs like ORTEP-3 visualize thermal ellipsoids, while SHELXL refines anisotropic displacement parameters .
Q. How to optimize reaction conditions for introducing the cyano group?
- Methodological Answer :
- Cyanation : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with cyanide sources (K₄[Fe(CN)₆]) or direct substitution with TMSCN.
- Optimization : Vary temperature (60–100°C), catalyst loading (1–5 mol% Pd(PPh₃)₄), and solvent (DMF, THF). Monitor by TLC and isolate via flash chromatography .
Advanced Research Questions
Q. How to resolve contradictions in NMR data for stereoisomers?
- Methodological Answer :
- NOESY/ROESY : Detect through-space interactions to assign axial/equatorial substituents.
- Chiral Derivatization : React with Mosher’s acid chloride to differentiate enantiomers via ¹H NMR splitting.
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (Gaussian 16, B3LYP/6-31G**) .
Q. What strategies mitigate racemization during synthesis?
- Methodological Answer :
- Low-Temperature Reactions : Conduct alkylation steps at 0–4°C to slow epimerization.
- Protecting Groups : Use Boc (tert-butyl carbamate) instead of acid-labile groups to prevent ring-opening.
- Enantioselective Catalysis : Employ chiral catalysts (e.g., Jacobsen’s thiourea) for asymmetric benzylation .
Q. How to analyze crystal packing and intermolecular interactions?
- Methodological Answer :
- Hirshfeld Surface Analysis : Quantify close contacts (C-H···O, π-π stacking) using CrystalExplorer.
- DFT Calculations : Model dimerization energies (e.g., B3LYP-D3/def2-TZVP) to explain packing motifs.
- Thermal Analysis : DSC/TGA correlates stability with intermolecular forces .
Q. How to design experiments for stability under acidic/basic conditions?
- Methodological Answer :
- Forced Degradation : Expose to 0.1M HCl/NaOH at 25–40°C, monitor by LC-MS for Boc deprotection or piperidine ring hydrolysis.
- Kinetic Studies : Use UV-Vis or NMR to track degradation rates. Stabilize with buffered solvents (pH 6–8) .
Q. How to model the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Screen against protein databases (PDB IDs) to identify binding pockets.
- MD Simulations (GROMACS) : Simulate ligand-protein dynamics (100 ns) to assess binding stability.
- SAR Studies : Modify substituents (e.g., cyano → amide) and assay activity (IC₅₀) to validate models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
